Ethyl 2-aminohex-4-ynoate

Description

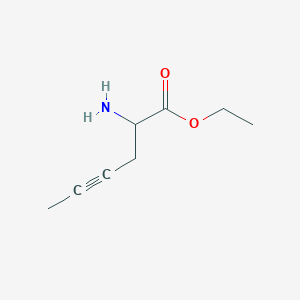

Ethyl 2-aminohex-4-ynoate is an organic compound with the molecular formula C8H13NO2. It is a derivative of hexynoic acid, featuring an amino group at the second carbon and an ethyl ester group at the terminal carbon. This compound is of interest due to its unique structure, which combines an alkyne with an amino ester, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

ethyl 2-aminohex-4-ynoate |

InChI |

InChI=1S/C8H13NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,4,6,9H2,1-2H3 |

InChI Key |

GZXCWYFHZTZYBN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC#CC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminohex-4-ynoate can be synthesized through various methods. One common approach involves the reaction of ethyl 4-chloro-2-butynoate with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminohex-4-ynoate undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The compound can be reduced to form ethyl 2-aminohexanoate.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of ethyl 2-aminohexanoate.

Substitution: Formation of various substituted amino esters.

Scientific Research Applications

Ethyl 2-aminohex-4-ynoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein labeling.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl 2-aminohex-4-ynoate exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-aminohex-4-ynoate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 4-aminohex-2-ynoate: The position of the amino group is different, leading to variations in reactivity and applications.

Ethyl 2-aminohexanoate: Lacks the alkyne group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its combination of an alkyne and an amino ester, which provides a versatile platform for various chemical transformations and applications.

Q & A

Basic Research Questions

Q. What experimental conditions optimize the synthesis of Ethyl 2-aminohex-4-ynoate while minimizing side reactions?

- Methodological Answer: Use controlled solvent systems (e.g., ethanol or THF) and catalytic bases (e.g., triethylamine) to facilitate the nucleophilic substitution or coupling reactions typical for amino ester synthesis. Monitor reaction progress via TLC or HPLC, adjusting temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of amine to ester precursor) to suppress byproducts like unreacted alkynes or hydrolyzed esters. Replicate protocols from analogous amino ester syntheses, such as ethyl 2-amino acetate derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar compounds?

- Methodological Answer:

- NMR : Identify the alkyne proton (C≡C-H) at δ 1.8–2.2 ppm (¹H) and the ester carbonyl (C=O) at δ 170–175 ppm (¹³C). The amino group (NH₂) may appear as a broad singlet at δ 1.5–2.5 ppm (¹H) in non-deuterated solvents.

- IR : Confirm the alkyne stretch (C≡C) at ~2100 cm⁻¹ and ester carbonyl (C=O) at ~1740 cm⁻¹.

- MS : Look for molecular ion peaks at m/z consistent with the molecular formula (C₈H₁₃NO₂) and fragmentation patterns indicative of ester cleavage (e.g., loss of ethoxy group). Compare with spectral databases of structurally related compounds, such as ethyl 2-(aminomethyl)benzoate .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

- Methodological Answer: Test mixed-solvent systems (e.g., ethyl acetate/hexane or ethanol/water) to balance solubility and polarity. Conduct solubility trials at varying temperatures (room temperature vs. reflux) and monitor crystal formation under polarized light microscopy. Include purity validation via melting point analysis (expected range: 80–85°C) and HPLC (>98% purity threshold). Reference purification methods for ethyl acetate derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer: Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the alkyne and ester groups, and simulate transition states for amide bond formation. Compare with experimental kinetic data (e.g., reaction rates under varying pH or catalysts). Validate models using analogous compounds, such as 4-hydroxybut-2-ynoic acid derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Step 1 : Map literature sources (e.g., PubMed, SciFinder) and categorize studies by assay type (e.g., enzymatic vs. cell-based).

- Step 2 : Analyze variables (e.g., concentration ranges, solvent effects, cell lines) to identify confounding factors.

- Step 3 : Replicate key experiments under standardized conditions (e.g., ISO-certified assays) and apply statistical tests (ANOVA, t-tests) to assess reproducibility .

Q. How does steric hindrance from the hex-4-ynoate chain influence the compound’s interaction with enzymatic targets (e.g., proteases)?

- Methodological Answer: Design docking studies (e.g., AutoDock Vina) to model interactions between the alkyne moiety and enzyme active sites. Pair with mutagenesis experiments (e.g., substituting amino acids in the binding pocket) and kinetic assays (e.g., Kₘ, Vₘₐₓ measurements). Cross-reference with crystallographic data of similar inhibitors .

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Calculate EC₅₀/LC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² or AIC. Include error bars for triplicate experiments and validate with positive/negative controls. Follow guidelines for toxicological data reporting .

Methodological Notes

- Referencing Standards : Cite structural data from PubChem and synthesis protocols from peer-reviewed journals (avoiding non-academic sources like benchchem).

- Data Reproducibility : Archive raw data (e.g., NMR spectra, kinetic plots) in appendices per IB extended essay guidelines .

- Ethical Compliance : For bioactivity studies, ensure alignment with institutional review protocols for chemical safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.